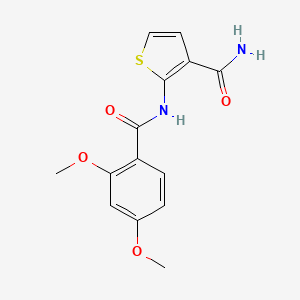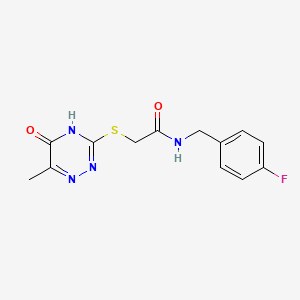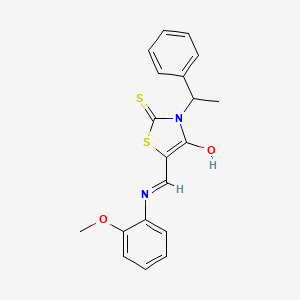
(Z)-5-(((2-methoxyphenyl)amino)methylene)-3-(1-phenylethyl)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-5-(((2-methoxyphenyl)amino)methylene)-3-(1-phenylethyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C19H18N2O2S2 and its molecular weight is 370.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- (Z)-5-(((2-methoxyphenyl)amino)methylene)-3-(1-phenylethyl)-2-thioxothiazolidin-4-one and related compounds have been synthesized and studied for their potential as inhibitors, particularly as GSK-3 inhibitors, in a study by Kamila & Biehl (2012). This study highlights the compound's relevance in the field of medicinal chemistry (Kamila & Biehl, 2012).
- Khelloul et al. (2016) characterized a similar thiazolidin-4-one derivative using X-ray diffraction and NMR spectra, providing insights into the crystal structure and theoretical investigations at the molecular level (Khelloul et al., 2016).
Photodynamic Therapy Application
- Pişkin, Canpolat, & Öztürk (2020) explored the use of thiazolidin-4-one derivatives in photodynamic therapy, particularly for cancer treatment. They highlighted the compound's significant potential as a Type II photosensitizer in this field (Pişkin, Canpolat, & Öztürk, 2020).
Molecular Structure and Hydrogen Bonding
- Delgado, Quiroga, Cobo, Low, & Glidewell (2005) studied the supramolecular structures of similar thioxothiazolidin-4-ones, focusing on hydrogen-bonded dimers, chains of rings, and sheets. This research contributes to understanding the molecular interactions and structural dynamics of these compounds (Delgado et al., 2005).
Electroluminescent Device Properties
- The study by Roh et al. (2009) on Zn(II)‐chelated complexes based on benzothiazole derivatives, which include thiazolidin-4-one structures, provides insights into their application in white-light emission and electroluminescent devices. This highlights the compound's potential in the field of material science and electronics (Roh et al., 2009).
Nematicidal and Antibacterial Activity
- A study by Srinivas, Nagaraj, & Reddy (2008) on novel methylene-bis-thiazolidinone derivatives, including compounds similar to this compound, evaluated their nematicidal and antibacterial activity. This research opens avenues for the compound's use in agriculture and pharmaceuticals (Srinivas, Nagaraj, & Reddy, 2008).
Hypoglycemic Activity
- Liu et al. (2008) synthesized and evaluated the hypoglycemic activity of thiazolidin-4-one derivatives, demonstrating the compound's potential in diabetes treatment and its relevance in medicinal chemistry (Liu et al., 2008).
Properties
IUPAC Name |
4-hydroxy-5-[(2-methoxyphenyl)iminomethyl]-3-(1-phenylethyl)-1,3-thiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S2/c1-13(14-8-4-3-5-9-14)21-18(22)17(25-19(21)24)12-20-15-10-6-7-11-16(15)23-2/h3-13,22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWSOMRUNNEMFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=C(SC2=S)C=NC3=CC=CC=C3OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
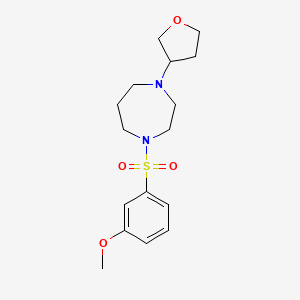
![Ethyl 2-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2771084.png)
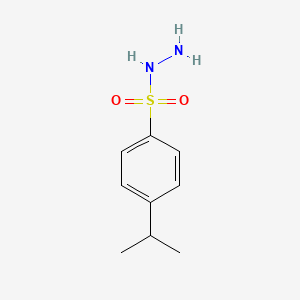
![N-[(4-butyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2771086.png)

![8-[(dibenzylamino)methyl]-7-ethyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2771090.png)
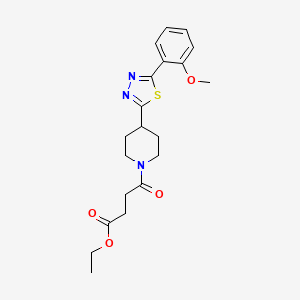
![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2771092.png)


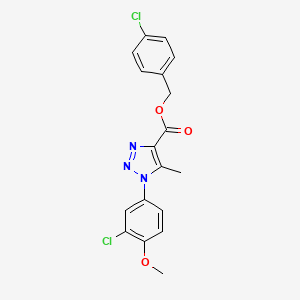
![({1-[(6-Chloropyridin-3-yl)sulfonyl]piperidin-4-yl}methyl)(methyl)(propan-2-yl)amine](/img/structure/B2771096.png)
